molecular formula C16H16Cl2N6 B12249679 1-(2,3-Dichlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

1-(2,3-Dichlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B12249679
M. Wt: 363.2 g/mol
InChI Key: JVFAEWXKZVLXMA-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the dichlorophenyl group and the triazolopyrazine moiety in its structure makes it a promising candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16Cl2N6

Molecular Weight

363.2 g/mol

IUPAC Name

8-[4-(2,3-dichlorophenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C16H16Cl2N6/c1-11-20-21-16-15(19-5-6-24(11)16)23-9-7-22(8-10-23)13-4-2-3-12(17)14(13)18/h2-6H,7-10H2,1H3

InChI Key

JVFAEWXKZVLXMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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